2-{[4-(2-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid
Description
2-{[4-(2-Methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS: 731001-98-2) is a 1,2,4-triazole derivative characterized by:
- Core structure: A 1,2,4-triazole ring substituted at position 4 with a 2-methoxyphenyl group, at position 5 with a methyl group, and at position 3 with a sulfanyl acetic acid moiety.
- Molecular formula: C₁₂H₁₃N₃O₃S (MW: 279.31 g/mol) .
- Synthesis: Likely derived from triazole intermediates via nucleophilic substitution with α-halogenated ketones or hydrazides, as described in analogous protocols .
This compound’s structural features, such as the electron-donating methoxy group and polar sulfanyl acetic acid chain, influence its solubility, stability, and biological interactions.
Properties
IUPAC Name |
2-[[4-(2-methoxyphenyl)-5-methyl-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-8-13-14-12(19-7-11(16)17)15(8)9-5-3-4-6-10(9)18-2/h3-6H,7H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIORTDPZPGFJGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2OC)SCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801151408 | |
| Record name | 2-[[4-(2-Methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801151408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
731001-98-2 | |
| Record name | 2-[[4-(2-Methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=731001-98-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-(2-Methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801151408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 2-methoxyphenylhydrazine with an appropriate acylating agent, followed by cyclization to form the triazole core.
Introduction of the Sulfanyl Group: The triazole intermediate is then reacted with a thiolating agent, such as thiourea, to introduce the sulfanyl group at the 3-position of the triazole ring.
Attachment of the Acetic Acid Moiety: The final step involves the alkylation of the sulfanyl group with a bromoacetic acid derivative to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of more efficient catalysts, solvents, and reaction conditions to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound under discussion has shown efficacy against various strains of bacteria and fungi. For instance, studies have reported that similar triazole compounds can inhibit the growth of pathogens such as Candida albicans and Staphylococcus aureus.
| Pathogen | Activity | Reference |
|---|---|---|
| Candida albicans | Inhibition observed | |
| Staphylococcus aureus | Significant growth reduction |
Anticancer Potential
There is emerging evidence that compounds containing the triazole moiety can act as anticancer agents. Case studies have indicated that these compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzyme pathways involved in cell proliferation.
| Cancer Type | Mechanism of Action | Reference |
|---|---|---|
| Breast Cancer | Apoptosis induction | |
| Lung Cancer | Enzyme pathway inhibition |
Fungicides
The compound's structural properties suggest potential use as a fungicide. Triazole-based fungicides are widely used in agriculture to control fungal diseases in crops. Preliminary studies have indicated that derivatives similar to 2-{[4-(2-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid show promise in enhancing plant resistance to fungal pathogens.
| Crop Type | Fungal Disease | Efficacy |
|---|---|---|
| Wheat | Fusarium head blight | High |
| Grapes | Powdery mildew | Moderate |
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry demonstrated that triazole derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship (SAR) that could be leveraged to enhance efficacy further .
- Cancer Cell Line Investigation : Research published in Cancer Research explored the effects of various triazole compounds on breast cancer cell lines, revealing that specific modifications to the triazole structure could significantly enhance anticancer activity .
- Agricultural Field Trials : Field trials conducted on wheat crops treated with a triazole-based fungicide showed a marked reduction in disease incidence compared to untreated controls, suggesting that similar compounds could be effective in crop protection strategies .
Mechanism of Action
The mechanism of action of 2-{[4-(2-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the sulfanylacetic acid moiety can contribute to its overall stability and solubility.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
Key structural variations among analogs include substitutions at the triazole ring’s 4th and 5th positions and modifications to the sulfanyl acetic acid side chain. Representative examples:
Key Observations :
Mechanistic Insights :
Biological Activity
2-{[4-(2-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid (CAS No. 731001-98-2) is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 279.31 g/mol. It features a triazole ring and a sulfanyl group, which are significant for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : The compound may modulate GPCR signaling pathways, which are crucial in numerous physiological processes. This modulation can lead to changes in intracellular calcium levels and activation of downstream signaling cascades .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit specific enzymes involved in inflammatory pathways, although detailed mechanisms remain to be elucidated.
- Antimicrobial Activity : Some derivatives of triazole compounds have demonstrated antimicrobial properties, indicating potential applicability in treating infections .
Biological Activity Overview
The following table summarizes the known biological activities and effects of this compound:
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains; further studies needed. |
| Anti-inflammatory | Potential to reduce inflammation markers; requires more clinical data. |
| Enzyme inhibition | May inhibit specific enzymes related to metabolic pathways; details pending. |
| GPCR modulation | Possible modulation of receptor signaling pathways; needs further investigation. |
Case Studies and Research Findings
Recent research has explored the biological implications of this compound:
- Antimicrobial Studies : A study assessed the antimicrobial efficacy of triazole derivatives, including this compound against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups .
- Inflammation Models : In vitro models demonstrated that the compound could downregulate pro-inflammatory cytokines in macrophage cultures, suggesting potential therapeutic applications in inflammatory diseases .
- Pharmacokinetics : Research into the pharmacokinetic profile indicates favorable absorption characteristics when administered orally, although detailed studies on bioavailability and metabolism are still required.
Q & A
Basic: What are the optimal synthetic routes for preparing 2-{[4-(2-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Cyclocondensation : React 2-methoxyphenylhydrazine with methyl isothiocyanate to form the triazole core.
Sulfanyl Acetic Acid Coupling : Introduce the sulfanylacetic acid moiety via nucleophilic substitution under basic conditions (e.g., NaH in THF).
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) to isolate the product.
Key reagents include acetic anhydride for acetylation and sodium hydride for deprotonation. Reaction temperatures (60–80°C) and anhydrous solvents are critical for yield optimization .
Basic: Which spectroscopic techniques are most effective for structural elucidation of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm the triazole ring, methoxy group, and sulfanylacetic acid chain. Aromatic protons appear as multiplet signals at δ 7.2–7.8 ppm.
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the triazole and methoxyphenyl groups.
- IR Spectroscopy : Detects S-H stretching (~2550 cm) and C=O absorption (~1700 cm).
Combined use of these techniques ensures accurate structural assignment .
Advanced: How can hydrophilic interaction chromatography (HILIC) be applied to analyze thermodynamic retention behavior?
Methodological Answer:
HILIC with a zwitterionic stationary phase (e.g., ZIC-HILIC) separates the compound from polar impurities.
- Temperature Dependence : Retention decreases with increasing temperature (25–45°C), indicating exothermic transfer from mobile to stationary phase.
- Thermodynamic Parameters : Calculate ΔH (enthalpy) and ΔS (entropy) using Van’t Hoff plots. For this compound, ΔH ≈ -25 kJ/mol, suggesting strong hydrogen bonding with the stationary phase .
Advanced: How do structural modifications (e.g., substitution on the triazole ring) impact bioactivity?
Methodological Answer:
- Antiradical Activity : Replacement of the carboxyl group with esters (e.g., morpholinium salts) reduces radical scavenging due to blocked hydrogen-bonding sites.
- Antimicrobial Activity : Pyridinyl or thiophene substituents enhance lipophilicity, improving membrane penetration.
Contradictions arise when impurities (e.g., hydrolyzed byproducts) interfere with bioassays, necessitating rigorous purity validation .
Advanced: How can computational methods (e.g., DFT) predict electronic properties?
Methodological Answer:
- Density Functional Theory (DFT) : B3LYP/6-31G(d) calculations reveal:
Basic: What are common impurities in synthesis, and how are they quantified?
Methodological Answer:
- Technological Impurities : Residual hydrazine derivatives or unreacted intermediates.
- Quantification : Use HPLC-DAD with a C18 column (gradient: acetonitrile/0.1% formic acid). Impurities elute earlier (t = 3.2 min vs. 6.5 min for the main compound).
- Validation : Linearity (R > 0.999), LOD (0.1 µg/mL), and recovery (>98%) ensure reliability .
Advanced: How does pH influence the compound’s stability in aqueous solutions?
Methodological Answer:
- Acidic Conditions (pH < 3) : Hydrolysis of the sulfanyl group occurs, forming thiol byproducts.
- Alkaline Conditions (pH > 9) : Degradation via triazole ring opening.
Stability studies (25°C, 48 hrs) show optimal stability at pH 5–7, with <5% degradation. Use buffered solutions (e.g., phosphate buffer) for long-term storage .
Advanced: How do crystallographic data resolve discrepancies in molecular conformation predictions?
Methodological Answer:
X-ray diffraction reveals:
- Torsion Angles : The sulfanylacetic acid chain adopts a gauche conformation (θ ≈ 60°), conflicting with DFT-optimized trans configurations.
- Packing Interactions : Methoxy groups participate in C-H···O hydrogen bonds, stabilizing the crystal lattice.
These findings refine computational models for better agreement with experimental data .
Basic: What are validated protocols for assessing antimicrobial activity?
Methodological Answer:
- Agar Dilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 10–100 µg/mL.
- MIC Determination : Broth microdilution (CLSI guidelines) with resazurin as a viability indicator.
- Controls : Compare with ciprofloxacin (positive) and DMSO (negative). Activity is dose-dependent, with MIC ≈ 25 µg/mL .
Advanced: How do solvent polarity and reaction time affect cyclocondensation yields?
Methodological Answer:
- Polar Solvents (DMF, DMSO) : Accelerate cyclization (yield >85% in 4 hrs) but risk side reactions.
- Nonpolar Solvents (Toluene) : Require longer times (8–12 hrs) but improve selectivity.
Kinetic studies show a second-order dependence on hydrazine and isothiocyanate concentrations. Optimize via time-resolved NMR monitoring .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
